2-(4-chlorobenzenesulfonyl)-N-[4-(5-chlorothiophen-2-yl)-1,3-thiazol-2-yl]acetamide
Description
Properties
IUPAC Name |
2-(4-chlorophenyl)sulfonyl-N-[4-(5-chlorothiophen-2-yl)-1,3-thiazol-2-yl]acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H10Cl2N2O3S3/c16-9-1-3-10(4-2-9)25(21,22)8-14(20)19-15-18-11(7-23-15)12-5-6-13(17)24-12/h1-7H,8H2,(H,18,19,20) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NOPGYGNJEOMGOT-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1S(=O)(=O)CC(=O)NC2=NC(=CS2)C3=CC=C(S3)Cl)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H10Cl2N2O3S3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
433.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(4-chlorobenzenesulfonyl)-N-[4-(5-chlorothiophen-2-yl)-1,3-thiazol-2-yl]acetamide typically involves multiple steps. One common method includes the reaction of 4-chlorobenzenesulfonyl chloride with 4-(5-chlorothiophen-2-yl)-1,3-thiazol-2-amine in the presence of a base such as triethylamine. The reaction is usually carried out in an organic solvent like dichloromethane at low temperatures to ensure high yield and purity .
Industrial Production Methods
On an industrial scale, the production of this compound may involve continuous flow reactors to optimize reaction conditions and improve efficiency. The use of automated systems allows for precise control over temperature, pressure, and reaction time, leading to consistent product quality .
Chemical Reactions Analysis
Types of Reactions
2-(4-chlorobenzenesulfonyl)-N-[4-(5-chlorothiophen-2-yl)-1,3-thiazol-2-yl]acetamide undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using reagents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be performed using agents such as lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions are common, especially involving the sulfonyl chloride group.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in acetic acid at room temperature.
Reduction: Lithium aluminum hydride in dry ether under reflux.
Substitution: Sodium hydroxide in aqueous ethanol at elevated temperatures.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfonic acids, while reduction can produce amines .
Scientific Research Applications
2-(4-chlorobenzenesulfonyl)-N-[4-(5-chlorothiophen-2-yl)-1,3-thiazol-2-yl]acetamide has a wide range of applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor.
Medicine: Explored for its therapeutic properties, particularly in anti-inflammatory and anticancer research.
Industry: Utilized in the production of specialty chemicals and pharmaceuticals.
Mechanism of Action
The mechanism by which 2-(4-chlorobenzenesulfonyl)-N-[4-(5-chlorothiophen-2-yl)-1,3-thiazol-2-yl]acetamide exerts its effects involves the interaction with specific molecular targets. It is known to inhibit certain enzymes by binding to their active sites, thereby blocking substrate access. This inhibition can disrupt various biochemical pathways, leading to its observed biological effects .
Comparison with Similar Compounds
Data Tables
Table 2: Physicochemical Properties
| Compound Name | Molecular Weight (g/mol) | logP (Predicted) | Hydrogen Bond Donors | Hydrogen Bond Acceptors |
|---|---|---|---|---|
| Target Compound | ~465.3 | 3.8 | 1 (NH) | 6 (SO₂, O, N) |
| N-[4-(3-Cl-4-F-Phenyl)-thiazol-2-yl]Acetamide | ~311.7 | 2.9 | 1 (NH) | 3 (O, N) |
| 2-[(5Z)-5-(4-Cl-Benzylidene)-thiazolidinone] | ~460.9 | 4.2 | 1 (NH) | 5 (O, N) |
Research Findings and Implications
- Sulfonyl Group Impact : The 4-chlorobenzenesulfonyl group in the target compound likely enhances metabolic stability compared to methylsulfanyl or nitro groups in analogues .
- Thiophene vs. Phenyl : The 5-chlorothiophen-2-yl substituent may improve π-stacking in hydrophobic enzyme pockets compared to halogenated phenyl groups .
- Synthetic Challenges : The target compound’s synthesis would require precise control to avoid side reactions at the sulfonyl or thiophene sites, unlike simpler acetamide derivatives .
Biological Activity
2-(4-chlorobenzenesulfonyl)-N-[4-(5-chlorothiophen-2-yl)-1,3-thiazol-2-yl]acetamide is a synthetic compound that has garnered attention in pharmaceutical research for its potential biological activities. This article delves into its synthesis, biological mechanisms, and applications, supported by data tables and case studies.
Chemical Structure
The compound features a complex structure that includes:
- A chlorobenzenesulfonyl group
- A thiazolylacetamide moiety
This unique configuration is crucial for its biological interactions.
The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets, particularly enzymes. It is known to inhibit certain enzymes by binding to their active sites, thereby blocking substrate access. This inhibition disrupts various biochemical pathways, leading to its observed effects.
Antimicrobial Activity
Research has demonstrated that compounds similar to this compound exhibit significant antimicrobial properties. For instance, a study on thiazole derivatives indicated that they possess considerable antibacterial and antifungal activities. The thiazole ring is essential for these activities as it interferes with bacterial lipid biosynthesis and other mechanisms .
Table 1: Antimicrobial Activity of Similar Compounds
| Compound Name | Target Organisms | Activity Type | Reference |
|---|---|---|---|
| Compound D1 | Gram-positive bacteria | Antibacterial | |
| Compound D6 | Breast cancer cells | Anticancer | |
| This compound | TBD | TBD | TBD |
Anticancer Activity
The anticancer potential of this compound has also been explored. Studies have shown that thiazole derivatives can inhibit cancer cell proliferation by inducing apoptosis in various cancer cell lines. The specific mechanism often involves the modulation of signaling pathways related to cell growth and survival .
Case Study: Anticancer Efficacy
In a study evaluating the anticancer activity against MCF7 breast cancer cells, compounds similar to this compound showed promising results in reducing cell viability and inducing apoptosis .
Synthesis and Preparation Methods
The synthesis of this compound typically involves the reaction of 4-chlorobenzenesulfonyl chloride with 4-(5-chlorothiophen-2-yl)-1,3-thiazol-2-amine in the presence of a base like triethylamine. The reaction is conducted in an organic solvent such as dichloromethane under controlled conditions to ensure high yield and purity .
Q & A
Basic Synthesis and Reaction Design
Q: What are the common synthetic routes for preparing 2-(4-chlorobenzenesulfonyl)-N-[4-(5-chlorothiophen-2-yl)-1,3-thiazol-2-yl]acetamide, and how are reaction conditions optimized? A: The synthesis typically involves multi-step reactions, starting with the formation of the thiazole core followed by sulfonylation and acetamide coupling. Key steps include:
- Thiazole ring formation : Use of 5-chlorothiophene-2-carboxaldehyde and thiourea derivatives under reflux in ethanol, as seen in structurally analogous syntheses .
- Sulfonylation : Reaction with 4-chlorobenzenesulfonyl chloride in dichloromethane (DCM) with triethylamine as a base to neutralize HCl byproducts .
- Acetamide coupling : Employing chloroacetyl chloride and triethylamine in dioxane at 20–25°C, followed by recrystallization from ethanol-DMF mixtures to enhance purity .
Optimization involves adjusting temperature (±5°C), solvent polarity (e.g., DCM vs. THF), and catalyst choice (e.g., DMAP for acylation) to improve yields (typically 60–85%) and reduce side products .
Structural Characterization Techniques
Q: Which spectroscopic and analytical methods are critical for confirming the structure and purity of this compound? A: A combination of techniques is essential:
- Nuclear Magnetic Resonance (NMR) : H and C NMR to verify sulfonyl, thiazole, and acetamide groups. For example, sulfonyl protons appear as singlets near δ 7.5–8.0 ppm, while thiazole protons resonate at δ 7.0–7.3 ppm .
- Mass Spectrometry (MS) : High-resolution MS (HRMS) to confirm the molecular ion peak ([M+H]) and rule out isotopic impurities .
- Thin-Layer Chromatography (TLC) : Monitoring reaction progress using silica gel plates and UV visualization, with ethyl acetate/hexane (3:7) as the mobile phase .
- Elemental Analysis : Ensuring C, H, N, S, and Cl percentages align with theoretical values (e.g., Cl content ~12.5%) .
Biological Activity Screening Strategies
Q: How should researchers design assays to evaluate the compound’s potential antimicrobial or anticancer activity? A: Methodological approaches include:
- Antimicrobial Assays : Broth microdilution (MIC determination) against Gram-positive (e.g., S. aureus) and Gram-negative (e.g., E. coli) strains, with ciprofloxacin as a positive control. Structural analogs show MICs of 8–32 µg/mL .
- Enzyme Inhibition Studies : Testing against cancer-related targets (e.g., topoisomerase II) via fluorometric assays. IC values for similar sulfonamide-thiazole hybrids range from 0.5–5 µM .
- Cytotoxicity Screening : MTT assays on cancer cell lines (e.g., MCF-7, HepG2), with dose-response curves to determine EC .
Advanced Synthesis: Yield Optimization
Q: What strategies can improve reaction yields during the final acetamide coupling step? A: Critical factors include:
- Temperature Control : Maintaining 20–25°C to prevent decomposition of the thiazole intermediate .
- Solvent Selection : Polar aprotic solvents (e.g., DMF) enhance nucleophilicity of the amine group during coupling .
- Catalyst Use : Adding 0.1 eq. of DMAP accelerates acylation and reduces side reactions .
- Workup Protocols : Precipitation in ice-cold water followed by column chromatography (silica gel, 60–120 mesh) to isolate the product in >90% purity .
Structure-Activity Relationship (SAR) Studies
Q: How can researchers design SAR studies to identify key functional groups responsible for bioactivity? A: Methodological steps involve:
- Analog Synthesis : Modifying the sulfonyl group (e.g., replacing 4-Cl with 4-F) or thiophene moiety (e.g., substituting 5-Cl with 5-Br) .
- Biological Profiling : Comparing IC or MIC values across analogs to map activity trends. For example, chloro-substituted sulfonamides exhibit 3–5× higher potency than methoxy derivatives .
- Computational Docking : Using AutoDock Vina to predict binding modes with target proteins (e.g., EGFR kinase), highlighting hydrogen bonds between the sulfonyl group and Lys721 .
Resolving Data Contradictions in Bioactivity
Q: How should conflicting reports about the compound’s bioactivity be addressed? A: Contradictions often arise from:
- Assay Variability : Standardize protocols (e.g., fixed incubation times, cell passage numbers) .
- Compound Purity : Verify purity via HPLC (>95%) and retest batches with discrepancies .
- Structural Confirmation : Re-analyze NMR/MS data to rule out isomerism or degradation .
For example, if one study reports anticancer activity (EC = 2 µM) and another shows no effect, reassess cell line specificity (e.g., solid tumors vs. leukemias) .
Computational Modeling for Mechanism Elucidation
Q: What computational approaches are used to predict the compound’s mechanism of action? A: Key methods include:
- Molecular Dynamics (MD) Simulations : Simulate binding stability with targets (e.g., 50 ns trajectories in GROMACS) to identify persistent interactions .
- Quantum Mechanics (QM) : Calculate electron density maps (e.g., DFT/B3LYP) to assess reactivity of the sulfonyl and thiazole groups .
- Pharmacophore Modeling : Generate 3D pharmacophores using MOE to guide analog design for enhanced target affinity .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
